molecular formula C19H11BrCl2N2OS B11094754 N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine

N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine

Cat. No.: B11094754
M. Wt: 466.2 g/mol
InChI Key: CIZNIYWNGSWRMY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine: is a complex organic compound featuring a thiazole ring, a furan ring, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the furan ring and halogen substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or halogen substituents, resulting in the corresponding amines or dehalogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under conditions such as elevated temperatures and the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce various amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its halogenated aromatic rings can enhance binding affinity to biological targets.

Medicine: Potential medicinal applications include the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties. The compound’s structure can be modified to optimize pharmacokinetic and pharmacodynamic profiles.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s halogen substituents can enhance binding affinity and selectivity, leading to potent biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
  • N-(4-iodophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine

Uniqueness: The uniqueness of N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine lies in its specific halogen substituents, which can significantly influence its chemical reactivity and biological activity. The presence of bromine, in particular, can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C19H11BrCl2N2OS

Molecular Weight

466.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C19H11BrCl2N2OS/c20-11-1-4-13(5-2-11)23-19-24-16(10-26-19)18-8-7-17(25-18)14-9-12(21)3-6-15(14)22/h1-10H,(H,23,24)

InChI Key

CIZNIYWNGSWRMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)Br

Origin of Product

United States

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